Technical Whitepaper: (S)-4-Chlorophenylalaninol Hydrochloride
Technical Whitepaper: (S)-4-Chlorophenylalaninol Hydrochloride
A Pivotal Chiral Scaffold in Medicinal Chemistry and Drug Discovery [1]
Executive Summary
4-Chlorophenylalaninol Hydrochloride (specifically the (S)-enantiomer) represents a high-value chiral building block in the synthesis of pharmacologically active compounds.[1] Derived from the reduction of 4-chloro-L-phenylalanine (PCPA), this amino alcohol retains the critical stereochemical information of the parent amino acid while offering a reactive hydroxyl group for versatile derivatization.[1]
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic protocols, and its role as a precursor in the generation of tetrahydroisoquinolines and chiral ligands. It addresses the needs of drug development professionals seeking to leverage this scaffold for serotonin modulation pathways and complex heterocyclic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The utility of 4-Chlorophenylalaninol Hydrochloride lies in its dual functionality: the primary amine allows for peptide coupling or reductive amination, while the primary alcohol serves as a handle for cyclization or oxidation.
Core Specifications
| Property | Specification |
| Chemical Name | (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride |
| Common Synonyms | L-4-Chlorophenylalaninol HCl; (S)-4-Chloro-β-amino-benzenepropanol HCl |
| CAS Number (Free Base) | 886061-26-3 (S-isomer); 35373-63-8 (DL-isomer) |
| Molecular Formula | C₉H₁₂ClNO[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 222.11 g/mol (Salt); 185.65 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Melting Point | 168–172 °C (Decomposes) |
| Chirality | (S)-Enantiomer (derived from L-Amino Acid) |
Synthetic Utility & Mechanism[13][14]
The primary route to (S)-4-Chlorophenylalaninol is the chemoselective reduction of (S)-4-chlorophenylalanine.[1] This transformation must preserve the chiral center at the
Synthesis Protocol: LiAlH₄ Reduction
The following protocol describes the reduction of (S)-4-chlorophenylalanine using Lithium Aluminum Hydride (LiAlH₄). This method is preferred for its high yield and retention of optical purity.
Reagents:
-
(S)-4-Chlorophenylalanine (CAS: 14173-39-8)[1]
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 equivalents)[1]
-
Anhydrous Tetrahydrofuran (THF)[1]
-
1M Sodium Hydroxide (NaOH) for workup[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and addition funnel. Purge with Nitrogen (
) or Argon.[1] -
Slurry Preparation: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0°C.
-
Addition: Add (S)-4-chlorophenylalanine portion-wise (solid or THF slurry) to the LiAlH₄ suspension. Caution: Exothermic reaction with hydrogen gas evolution.[1]
-
Reflux: Warm the mixture to room temperature, then heat to reflux (66°C) for 4–12 hours. Monitor via TLC (MeOH/DCM) or HPLC.[1]
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the grams of LiAlH₄ used. -
Isolation: Filter the granular aluminum salts. Dry the filtrate over
and concentrate in vacuo. -
Salt Formation: Dissolve the crude oil in ethanol/diethyl ether and add HCl (gas or dioxane solution) to precipitate the hydrochloride salt.
Mechanistic Pathway Visualization
The following diagram illustrates the reduction pathway and subsequent salt formation.
Caption: Chemoselective reduction of the amino acid precursor to the amino alcohol hydrochloride.
Applications in Drug Discovery
Precursor for Tetrahydroisoquinolines (Pictet-Spengler)
One of the most significant applications of 4-chlorophenylalaninol is in the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction.[1] The 4-chloro substituent on the phenyl ring provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the construction of complex libraries.[1]
-
Mechanism: The amino group condenses with an aldehyde to form an imine (Schiff base), which undergoes acid-catalyzed cyclization.[1]
-
Relevance: THIQs are privileged structures in medicinal chemistry, found in antihypertensives, anticoagulants, and antidepressants.[1]
Chiral Auxiliaries and Ligands
The amino alcohol motif is a classic "chiral pool" starting material for:
-
Oxazolidinones: Reaction with phosgene or carbonyldiimidazole (CDI) yields Evans-type auxiliaries used for asymmetric alkylations.[1]
-
Chiral Ligands: Used in asymmetric catalysis (e.g., reduction of ketones) when complexed with metals like Ruthenium or Zinc.[1]
Structural Probe for Serotonin Pathways
While 4-chlorophenylalanine (PCPA) is a known inhibitor of Tryptophan Hydroxylase (TPH) (the rate-limiting enzyme in serotonin synthesis), the alcohol derivative serves as a non-acidic structural probe.[1] It allows researchers to study the binding affinity of the chlorophenyl moiety within the TPH active site without the ionizable carboxylate group, helping to map the hydrophobic pocket of the enzyme.
Caption: Divergent synthetic applications of the 4-chlorophenylalaninol scaffold.
Safety, Handling, and Storage[1][15]
While specific toxicological data for the alcohol is less abundant than for the acid, it should be handled with the rigor of a bioactive intermediate.
Hazard Identification (GHS)[1]
-
Signal Word: Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
Precautionary: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.[1]
-
Stability: Stable for >2 years if kept dry and away from strong oxidizing agents.[1]
References
-
ChemicalBook. (n.d.).[1] DL-4-CHLOROPHENYLALANINOL Properties and Synthesis. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5284363, 4-Chloroaniline hydrochloride (Related Structure Safety). Retrieved from [1]
-
Capot Chemical. (2011).[1][11] Material Safety Data Sheet: (S)-beta-(4-chlorophenyl)alaninol. Retrieved from
-
Thermo Fisher Scientific. (2025).[1] DL-4-Chlorophenylalanine Safety Data Sheet. Retrieved from [1]
-
Liu, Q., et al. (2008).[1] Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics. Retrieved from
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